An In-depth Technical Guide to the Physicochemical Properties of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to be a bioisostere of indole, and is a core component in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride. We will delve into its structural features, solubility, thermal stability, and spectroscopic signature. This document is designed to be a foundational resource, providing both established data for related compounds and robust, field-proven methodologies for the precise characterization of this specific molecule. The protocols and insights provided herein are intended to empower researchers to confidently handle, analyze, and further develop this and similar compounds.
Introduction to the Indazole Scaffold
Indazoles, also known as benzpyrazoles, are bicyclic heterocyclic aromatic compounds. They consist of a benzene ring fused to a pyrazole ring.[2] The indazole ring system can exist in different tautomeric forms, with the 1H-indazole and 2H-indazole forms being the most common.[3] The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1]
The unique electronic properties and structural features of the indazole nucleus make it a versatile scaffold in the design of pharmacologically active agents.[1] Indazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] The introduction of various substituents onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties.
Chemical Structure and Properties
The chemical structure of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride is characterized by a 1H-indazole core, a chlorine atom at the 5-position, and a methanamine group at the 3-position, which is protonated to form the hydrochloride salt.
Diagram 1: Chemical Structure of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride
Caption: Structure of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride.
Table 1: Physicochemical Properties of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride and Related Compounds
| Property | (5-chloro-1H-indazol-3-yl)methanamine hydrochloride (Predicted/Inferred) | Indazole (Literature) | Amine Hydrochlorides (General) |
| Molecular Formula | C₈H₉Cl₂N₃ | C₇H₆N₂ | - |
| Molecular Weight | 218.09 g/mol | 118.14 g/mol | - |
| Appearance | White to off-white solid | Colorless to yellow crystalline solid | White to off-white crystalline solids |
| Melting Point | Expected to be >200 °C | 124-126 °C | Generally high due to ionic nature.[5] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[6] Insoluble in nonpolar solvents (e.g., hexane, toluene).[7] | Soluble in hot water, alcohol, and ether. | Soluble in polar solvents.[6] |
| pKa | The pKa of the indazole N-H is approximately 13.9.[2] The pKa of the protonated aminomethyl group is predicted to be around 9-10. | pKa (acidic) ≈ 13.9, pKa (basic) ≈ 1.3[2] | pKa of the conjugate acid is typically in the range of 9-11. |
Experimental Protocols for Characterization
The following section outlines detailed experimental protocols for the comprehensive characterization of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Solubility Determination
Rationale: Understanding the solubility profile is critical for formulation development, in vitro assays, and administration. As an amine hydrochloride salt, the compound is expected to be polar and exhibit good solubility in aqueous and polar protic solvents.[6][7]
Protocol: Isothermal Equilibrium Solubility Method [7]
-
Preparation of Saturated Solutions: Add an excess amount of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, and acetone).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Preparation and Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Diagram 2: Workflow for Solubility Determination
Caption: Isothermal equilibrium solubility determination workflow.
Thermal Analysis
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, thermal stability, and presence of solvates or polymorphs.[8][9] For a hydrochloride salt, a high melting point is expected, and TGA can reveal dehydration or decomposition events.[5]
Protocol: DSC and TGA Analysis [10]
-
Sample Preparation: Accurately weigh 2-5 mg of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride into an aluminum DSC pan or a ceramic TGA crucible.
-
Instrument Setup:
-
DSC: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.
-
TGA: Analyze the weight loss as a function of temperature. Significant weight loss indicates decomposition or the loss of solvates.
-
Spectroscopic Analysis
Rationale: Spectroscopic techniques are fundamental for structural elucidation and confirmation of identity. NMR provides detailed information on the carbon-hydrogen framework, while IR identifies key functional groups, and MS determines the molecular weight and fragmentation pattern.[11]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features:
-
Aromatic protons on the indazole ring (typically 7-8.5 ppm).
-
A broad singlet for the N-H proton of the indazole ring (downfield, >10 ppm).[11]
-
A singlet for the CH₂ group adjacent to the amine.
-
A broad signal for the NH₃⁺ protons.
-
-
Expected ¹³C NMR Features:
-
Aromatic carbons of the indazole ring (typically 110-140 ppm).
-
The carbon of the CH₂ group.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy [11]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected IR Absorption Bands:
-
N-H stretching of the indazole ring (broad, ~3100-3300 cm⁻¹).
-
Aromatic C-H stretching (~3000-3100 cm⁻¹).
-
N-H bending of the ammonium group (~1500-1600 cm⁻¹).
-
C=C and C=N stretching of the aromatic rings (~1450-1620 cm⁻¹).[11]
-
C-Cl stretching (~1000-1100 cm⁻¹).
-
Protocol: Mass Spectrometry (MS) [12]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.
-
Expected Mass Spectrum:
-
The base peak should correspond to the protonated free base [M+H]⁺, where M is the molecular weight of the free base (C₈H₈ClN₃). The expected m/z would be approximately 182.04.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which for indazoles often involves cleavage of the pyrazole ring.[13]
-
Diagram 3: General Analytical Workflow for Structural Characterization
Caption: A comprehensive analytical workflow for the characterization of the title compound.
Stability and Storage
Rationale: Understanding the stability of a compound is crucial for ensuring its quality and efficacy over time.[14] Amine hydrochlorides are generally stable solids, but can be susceptible to degradation in solution, particularly at elevated temperatures or upon exposure to light.[15][16]
Protocol: Accelerated Stability Study [14]
-
Sample Preparation: Store solid samples of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride in controlled environment chambers at accelerated conditions (e.g., 40 °C / 75% relative humidity).
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for appearance, purity (by HPLC), and degradation products (by HPLC-MS).
-
Storage Recommendations: Based on the stability data, the recommended storage conditions for the solid material are in a well-closed container, protected from light, at controlled room temperature. Solutions should be prepared fresh whenever possible.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride. By combining established knowledge of indazole chemistry and the properties of amine salts with detailed, validated experimental protocols, researchers can obtain a robust and reliable profile of this compound. This foundational knowledge is essential for advancing its potential applications in drug discovery and development.
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